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Compound of Interest

(2-Bromophenyl)(2,2-
Compound Name:
diethoxyethyl)sulfane

Cat. No.: B160312

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis, characterization, and potential
biological applications of novel heterocyclic compounds derived from 2-halophenyl sulfides.
These precursors offer a versatile platform for the construction of a diverse array of
heterocyclic systems, including benzothiazoles, phenothiazines, and dibenzothiophenes, many
of which exhibit significant pharmacological activities. This document provides detailed
experimental protocols, comprehensive data summaries, and visual representations of key
chemical transformations and biological pathways to facilitate further research and
development in this promising area of medicinal chemistry.

Synthetic Methodologies

The conversion of 2-halophenyl sulfides into complex heterocyclic structures is predominantly
achieved through metal-catalyzed cross-coupling reactions, with palladium and copper
complexes being the most extensively utilized catalysts. Key synthetic strategies include
intramolecular C-S, C-N, and C-C bond formations.

Palladium-Catalyzed Synthesis of Benzothiazines

A prevalent method for the synthesis of benzothiazine scaffolds involves the palladium-
catalyzed intramolecular C-S coupling of N-aryl-2-halophenylthioamides. This transformation
allows for the efficient construction of the benzothiazine core.
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Synthesis of Phenothiazines via Ullmann Condensation
and Smiles Rearrangement

The synthesis of phenothiazines, a class of compounds with significant neuroleptic and
anticancer activities, can be accomplished from 2-halopheny! sulfides through classical
methods like the Ullmann condensation, followed by intramolecular cyclization. An alternative
and efficient route is the Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfides.

Copper and Palladium-Catalyzed Synthesis of
Dibenzothiophenes

Dibenzothiophenes, of interest for their applications in materials science and as pharmaceutical
scaffolds, can be synthesized from 2-halophenyl phenyl sulfides via intramolecular C-H
functionalization or C-S bond formation, often catalyzed by palladium or copper complexes.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative
heterocyclic compounds from 2-halophenyl sulfide precursors.

General Procedure for the Synthesis of S-2-
Halogenophenyl-benzothiazines

A one-pot procedure for the synthesis of S-2-halogenophenyl-benzothiazines can be achieved
through a Buchwald-Hartwig amination followed by an intramolecular condensation. To a
sealed tube containing the respective S-2-halophenyl-S-methylsulfoximine (1.0 eq.), 2-
bromobenzaldehyde (1.2 eq.), Pdz(dba)s (0.05 eq.), RuPhos (0.1 eq.), and Cs2COs (3.2 eq.) is
added anhydrous toluene. The reaction mixture is then heated at 120 °C for 72 hours. After
cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite,
and concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to afford the desired S-2-halogenophenyl-benzothiazine.[1]

Synthesis of 3-Bromo-phenothiazine via Smiles
Rearrangement
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3-Bromo-phenothiazine can be synthesized from 5-bromo-2-formamido-2'-nitrodiphenylsulfide
through a Smiles rearrangement. The starting material is prepared by the condensation of 2-
amino-5-bromobenzenethiol with an o-halonitrobenzene, followed by formylation. The
subsequent Smiles rearrangement is typically induced by a base, leading to the cyclized
phenothiazine product.[2]

Palladium-Catalyzed Synthesis of 2-Substituted
Benzothiazoles

The catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides can be achieved
using a palladium catalyst. A mixture of the thiobenzanilide (1.0 eq.), Pd(OAc)z (10 mol %), Cul
(50 mol %), and BuaNBr (2.0 eq.) in a suitable solvent is heated under an inert atmosphere.
The reaction proceeds via a C-H functionalization followed by intramolecular C-S bond
formation to yield the corresponding benzothiazole.

Data Presentation

The following tables summarize key quantitative data for a selection of synthesized heterocyclic
compounds derived from 2-halophenyl sulfides.

Reaction Yields and Spectroscopic Data
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31.15,
22.06

Note: The data presented is a compilation from various sources and specific experimental
conditions may vary. Please refer to the cited literature for detailed information.

Biological Activity Data
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Compound
Class

Derivative

Cell Line

Assay

ICs0 (uM)

Reference

Phenothiazin

e

PEGylated
Phenothiazin
e (PP)

HelLa

MTT

2291

[6]

Phenothiazin

e

PEGylated
Phenothiazin
e (PP)

MeWo

MTT

251.9

[6]

Phenothiazin

e

PEGylated
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e Oxide

(PPO)

HepG2

MTT
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[6]

Phenothiazin

e

PEGylated
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e Oxide
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[6]
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MTT

7.14 pg/mL

[4]

Phenothiazin

e

Chalcone-
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derivative 4k

HepG-2

MTT

7.61 pg/mL

[4]

Phenothiazin

e
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MCF-7

MTT

12 pg/mL

[4]
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e

Chalcone-
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MTT

13.8 pg/mL

[4]
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e

DPT-1
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1.526

[5]

Phenothiazin

e
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MTT
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[5]
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Signaling Pathways and Mechanisms of Action

Heterocyclic compounds derived from 2-halophenyl sulfides, particularly phenothiazines, have

been shown to exert their biological effects by modulating various signaling pathways. A key

mechanism of action for the antipsychotic effects of phenothiazines is the blockade of

dopamine D2 receptors.[8] In the context of cancer, these compounds have been found to
disrupt critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by

dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and

reduced protein kinase A (PKA) activity. Phenothiazine derivatives act as antagonists at this

receptor, blocking the downstream signaling cascade.
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Dopamine D2 Receptor Signaling and Inhibition by Phenothiazines.

NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is
a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.
Dysregulation of this pathway is implicated in various diseases, including cancer and
inflammatory disorders. Some sulfur-containing heterocyclic compounds have been shown to
modulate this pathway. The canonical pathway is initiated by pro-inflammatory signals that lead
to the activation of the IKK complex, which in turn phosphorylates IkBa, leading to its
degradation and the subsequent translocation of the p50/p65 NF-kB dimer to the nucleus to

activate gene transcription.

The Canonical NF-kB Signaling Pathway.

Conclusion
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2-Halophenyl sulfides are valuable and versatile starting materials for the synthesis of a wide
range of novel heterocyclic compounds. The methodologies outlined in this guide, particularly
those employing metal-catalyzed reactions, provide efficient routes to access these complex
molecular architectures. The significant biological activities exhibited by many of these
compounds, such as the anticancer properties of phenothiazine derivatives, underscore the
importance of continued research in this area. The provided experimental protocols and data
summaries serve as a foundation for further exploration and optimization of these promising
scaffolds in the pursuit of new therapeutic agents. Future work should focus on expanding the
structural diversity of these heterocyclic systems and conducting in-depth structure-activity
relationship studies to identify lead compounds with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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